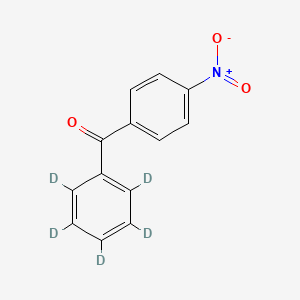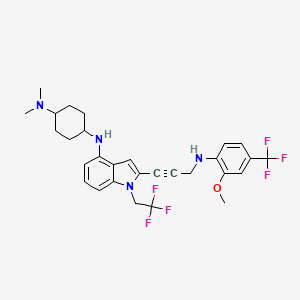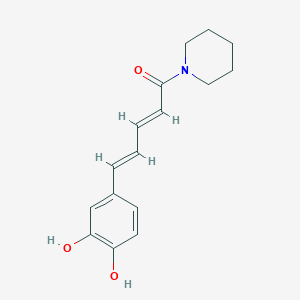
hMAO-B/MB-COMT-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hMAO-B/MB-COMT-IN-1 is a dual inhibitor of monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). This compound has shown potential in protecting cells against oxidative damage and is being researched for its applications in neurodegenerative diseases such as Parkinson’s Disease .
Méthodes De Préparation
The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-1 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods are designed to ensure high purity and yield, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .
Analyse Des Réactions Chimiques
hMAO-B/MB-COMT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
hMAO-B/MB-COMT-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the cellular mechanisms of oxidative damage and protection. In medicine, it is being researched for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s Disease. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of hMAO-B/MB-COMT-IN-1 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound reduces the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps protect neurons from oxidative damage and supports their function. The molecular targets and pathways involved include the MAO-B and COMT enzymes, as well as the signaling pathways that regulate oxidative stress and neuronal survival .
Comparaison Avec Des Composés Similaires
hMAO-B/MB-COMT-IN-1 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors such as entacapone and tolcapone. this compound stands out due to its ability to inhibit both enzymes simultaneously, providing a more comprehensive approach to protecting neurons and treating neurodegenerative diseases .
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(2E,4E)-5-(3,4-dihydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO3/c18-14-9-8-13(12-15(14)19)6-2-3-7-16(20)17-10-4-1-5-11-17/h2-3,6-9,12,18-19H,1,4-5,10-11H2/b6-2+,7-3+ |
Clé InChI |
ZSGNXVFMAMFAQY-YPCIICBESA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC(=C(C=C2)O)O |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC=CC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


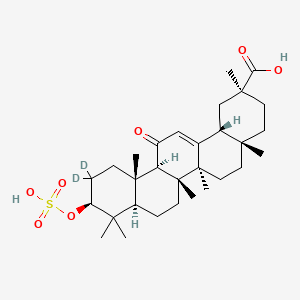
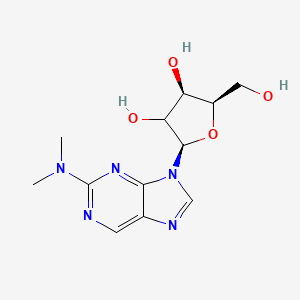
![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)
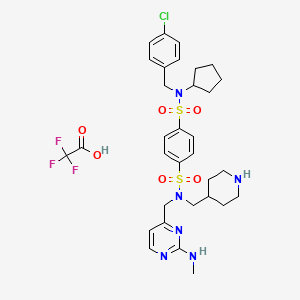
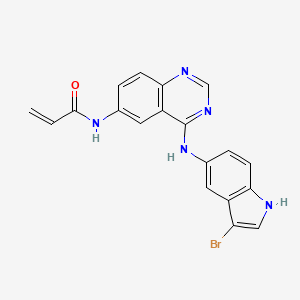
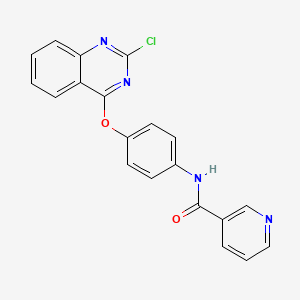
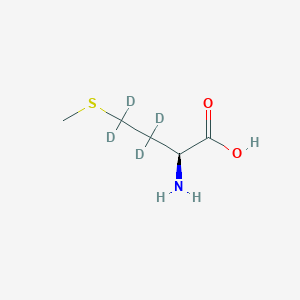
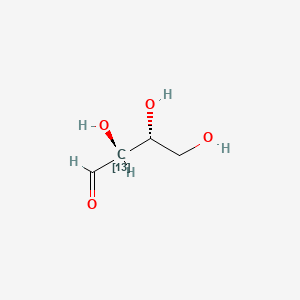
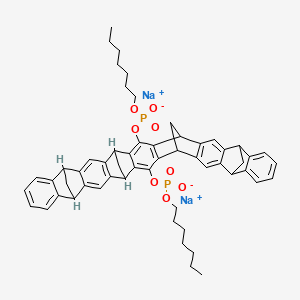
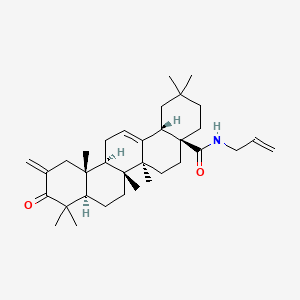
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
